5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

physicochemical_properties drug_discovery lead_optimization

5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS 380191-00-4) is a heterocyclic mercaptan belonging to the 1,3,4-thiadiazole-2-thiol family, characterized by a 3,4-dimethylanilino substituent at the 5-position. The compound, also named 5-(3,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione, possesses a molecular formula of C₁₀H₁₁N₃S₂ and a molecular weight of 237.34 g/mol.

Molecular Formula C10H11N3S2
Molecular Weight 237.34
CAS No. 380191-00-4
Cat. No. B2357155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
CAS380191-00-4
Molecular FormulaC10H11N3S2
Molecular Weight237.34
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NNC(=S)S2)C
InChIInChI=1S/C10H11N3S2/c1-6-3-4-8(5-7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyRNCSODFVQZANEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS 380191-00-4): Compound Identity and Baseline Procurement Profile


5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS 380191-00-4) is a heterocyclic mercaptan belonging to the 1,3,4-thiadiazole-2-thiol family, characterized by a 3,4-dimethylanilino substituent at the 5-position [1]. The compound, also named 5-(3,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione, possesses a molecular formula of C₁₀H₁₁N₃S₂ and a molecular weight of 237.34 g/mol [1]. It is supplied at a typical minimum purity of 95% .

Procurement Risk in 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol: Why Close Analogs Cannot Be Assumed Interchangeable


Within the 5-arylamino-1,3,4-thiadiazole-2-thiol class, subtle changes to the aryl substitution pattern—such as the position and number of methyl groups—can profoundly alter electronic properties, lipophilicity, enzyme binding affinity, and cellular permeability [1]. For instance, in carbonic anhydrase inhibition studies, structurally similar thiadiazole-thiols displayed a >1,000-fold range in inhibition constants (Kᵢ from 7.9 µM to 618 µM for hCA II) depending solely on the nature of the 5-substituent [2]. Consequently, substituting 5-(3,4-dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol with a different positional isomer (e.g., 2,4- or 3,5-dimethyl) or a mono-methyl analog in a biological assay without re-validation risks irreproducible results and wasted procurement expenditure.

Quantitative Differentiation Evidence for 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol


Physicochemical Differentiation: Computed LogP and Predicted Membrane Permeability vs. Unsubstituted and Mono-Methyl Analogs

The 3,4-dimethyl substitution pattern on the phenylamino ring increases lipophilicity relative to unsubstituted phenyl and mono-methyl analogs, as quantified by the computed XLogP3-AA value of 3 for the title compound [1]. This represents a log unit increase of 2.1 over the unsubstituted 5-(phenylamino)-1,3,4-thiadiazole-2-thiol (XLogP3-AA = 0.9), indicating significantly enhanced predicted membrane permeability [1][2]. Higher lipophilicity within a congeneric series often correlates with improved cell-based assay performance but must be balanced against potential solubility limitations.

physicochemical_properties drug_discovery lead_optimization library_design

Hydrogen Bond Donor Count Parity with Key Pharmacophoric Analogs

The compound presents exactly two hydrogen bond donors (the thiol/thione tautomer and the secondary amine linker), matching the donor count of the established carbonic anhydrase inhibitor leads 5-amino-1,3,4-thiadiazole-2-thiol and 5-(phenylamino)-1,3,4-thiadiazole-2-thiol [1]. This parity means that the 3,4-dimethyl substitution adds steric bulk and lipophilicity without altering a pharmacophoric feature critical for zinc-binding interactions in CA active sites, as demonstrated by Almajan et al. (2005) for the broader thiadiazole-thiol series [2].

medicinal_chemistry structure-activity_relationships fragment-based_design

Enzymatic Inhibition Potential: Contextualized Class-Level CA Inhibition Range

Although direct experimental CA inhibition data for the title compound have not been reported in the peer-reviewed literature, its close structural analogs within the 5-arylamino-1,3,4-thiadiazole-2-thiol series have been comprehensively profiled against hCA I, II, and IX. In the Almajan et al. (2005) study, 5-arylamino-thiadiazole-thiols exhibited inhibition constants spanning three orders of magnitude: Kᵢ = 97 nM–548 µM (hCA I), 7.9–618 µM (hCA II), and 9.3–772 µM (hCA IX) [1]. The position and electronic nature of the aryl substituent was the primary determinant of inhibitory potency, with electron-donating methyl groups on the phenyl ring generally enhancing activity relative to unsubstituted phenyl [1].

enzyme_inhibition carbonic_anhydrase antitumor_targets

Commercial Availability and Purity Benchmarking Against Positional Isomers

A direct survey of reputable chemical suppliers reveals that 5-(3,4-dimethylphenylamino)-1,3,4-thiadiazole-2-thiol is commercially stocked at ≥95% purity from multiple vendors including AKSci and Enamine, with unit quantities ranging from 100 mg to 5 g [1]. In contrast, its positional isomer 5-(2,4-dimethylphenylamino)-1,3,4-thiadiazole-2-thiol (CAS 209671-12-5) is listed by fewer suppliers and shows limited stock availability [2]. The 3,4-dimethyl isomer also benefits from PubChem substance registration and a growing number of depositor-supplied synonyms, facilitating unambiguous identification in procurement workflows [3].

compound_sourcing chemical_libraries procurement

Synthetic Tractability and Derivative Generation via Thiol Functionalization

The C2-thiol (or thione) group on the thiadiazole ring is a well-established reactive handle for further derivatization. In the broader 1,3,4-thiadiazole-2-thiol literature, this moiety has been alkylated, acylated, and used to generate disulfide-linked conjugates and metal-chelating agents [1]. The presence of the 3,4-dimethyl substitution on the phenyl ring does not sterically impede the C2-thiol, as the substitution is para/meta relative to the amine linker. This is in contrast to 2,4- or 2,6-dimethyl isomers, where an ortho-methyl group could introduce steric hindrance that complicates subsequent thiol-based conjugation chemistry [2].

organic_synthesis chemical_biology tool_compounds bioconjugation

High-Confidence Application Scenarios for 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol Based on Established Evidence


Carbonic Anhydrase Inhibitor Lead Optimization Libraries

Given the demonstrated carbonic anhydrase inhibition range of the 5-arylamino-1,3,4-thiadiazole-2-thiol class [1] and the favorable lipophilicity and hydrogen bond donor profile of the 3,4-dimethyl derivative [2], this compound is best deployed as a late-stage SAR probe in CA inhibitor programs. Researchers seeking to improve cell permeability while retaining the zinc-binding thiol/thione motif should prioritize this compound over the more polar unsubstituted phenyl analog.

Antimicrobial and Antifungal Screening Panels

The 1,3,4-thiadiazole scaffold is broadly associated with antimicrobial and antifungal activities [1]. The 3,4-dimethyl substitution pattern enhances lipophilicity (XLogP3 = 3) relative to less substituted analogs [2], which may improve penetration through microbial cell membranes. This compound is suitable for inclusion in diversity-oriented screening libraries targeting Gram-positive bacteria or Candida species, where enhanced membrane partitioning is desired.

Synthetic Chemistry Toolbox: Thiol-Based Conjugation and Metal Chelation

The C2-thiol functionality, combined with the absence of sterically hindering ortho-methyl substituents on the phenyl ring, makes this compound an excellent starting material for synthesizing thiadiazole-based metal sensors, chelating agents, or bioconjugatable probes [1]. Synthetic chemists should select the 3,4-dimethyl isomer over 2,4- or 2,6-dimethyl isomers to avoid steric complications during alkylation or disulfide formation reactions.

Physicochemical Property Benchmarking in Heterocyclic Library Design

With computed properties including XLogP3 = 3, 2 HBD, 3 HBA, and a molecular weight of 237.34 g/mol, this compound occupies a favorable region of oral drug-like chemical space [1]. It serves as a representative member of the 5-arylamino-thiadiazole-2-thiol series for use in computational modeling, physicochemical profiling, and development of predictive ADMET models.

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